(2-Chloro-6-fluorophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a 2-chloro-6-fluorophenyl group, a 4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl group, and a methanone group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups contributing to its overall shape and properties. The InChI string provides a textual representation of the molecule’s structure .Scientific Research Applications
PET Imaging Agent for Parkinson's Disease
A study by Wang et al. (2017) focused on the synthesis of a compound related to "(2-Chloro-6-fluorophenyl)(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)methanone" for use as a potential PET imaging agent for Parkinson's disease. The compound was synthesized with a high radiochemical yield and purity, suggesting its application in neuroimaging to study the LRRK2 enzyme's role in Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).
Analytical Chemistry and Drug Degradation
El-Sherbiny et al. (2005) developed a method for analyzing flunarizine and its degradation products, which shares structural similarities with the compound . Their work highlights the compound's relevance in analytical methodologies for pharmaceutical analysis, offering insights into drug stability and degradation pathways (El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005).
Synthesis and Antibacterial Activity
Research by Baldaniya & Patel (2009) on derivatives of a structurally related compound demonstrated significant antibacterial and antifungal activities. This indicates the potential of "this compound" in developing new antimicrobial agents (Baldaniya & Patel, 2009).
Fluorescent Logic Gates for Chemical Sensing
Gauci & Magri (2022) discussed the synthesis of fluorescent logic gates incorporating a piperazine unit, similar to the compound , for potential applications in chemical sensing and environmental monitoring. These compounds' reconfigurable logic gates based on solvent polarity could be invaluable in probing cellular membranes and protein interfaces (Gauci & Magri, 2022).
Pharmacokinetics in Drug Development
Sharma et al. (2012) examined the metabolism, excretion, and pharmacokinetics of a compound with a similar structure, highlighting its applications in understanding drug disposition and optimizing therapeutic efficacy in type 2 diabetes treatment (Sharma, Sun, Piotrowski, Ryder, Doran, Dai, & Prakash, 2012).
Mechanism of Action
The mechanism of action of this compound is not clear from the available literature.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF4N4O/c17-10-2-1-3-11(18)14(10)15(26)25-6-4-24(5-7-25)13-8-12(16(19,20)21)22-9-23-13/h1-3,8-9H,4-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXBEAUNJFGVSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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